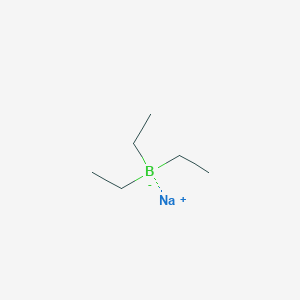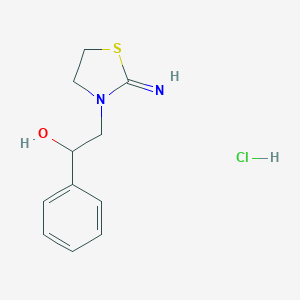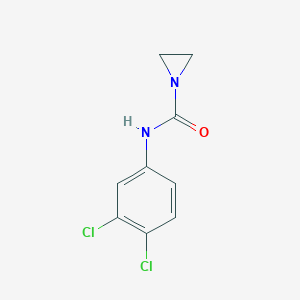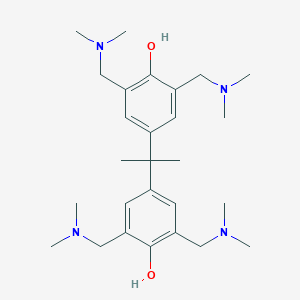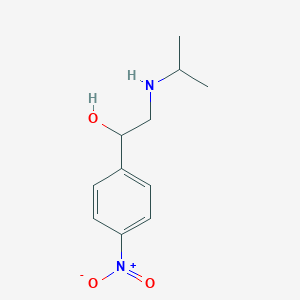![molecular formula C13H14N2 B107720 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole CAS No. 1021949-47-2](/img/structure/B107720.png)
5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole
Übersicht
Beschreibung
5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole is a compound characterized by the presence of an imidazole ring, a five-membered planar ring containing two nitrogen atoms at non-adjacent positions, and a 2,3-dimethylphenyl group attached via an ethenyl linkage. This compound has a molecular formula of C13H14N2 and a molecular weight of 198.26 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole typically involves the reaction of 2,3-dimethylbenzaldehyde with imidazole under specific conditions. One common method is the Knoevenagel condensation reaction, which forms a carbon-carbon double bond between the aldehyde and the imidazole . The reaction is usually carried out in the presence of a base such as piperidine and a solvent like ethanol, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product is typically purified using techniques such as distillation, crystallization, or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of dimers or other oxidized products.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced onto the imidazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dimeric forms, while substitution reactions can produce a variety of substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a sedative and analgesic, particularly as an impurity of dexmedetomidine, an α2-adrenergic agonist
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole involves its interaction with specific molecular targets. As an impurity of dexmedetomidine, it may act on α2-adrenergic receptors, leading to sedative and analgesic effects. The compound’s structure allows it to interact with various biological pathways, influencing neurotransmission and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dexmedetomidine: An α2-adrenergic agonist used as a sedative and analgesic.
Medetomidine: Another α2-adrenergic agonist with similar properties.
Other Imidazole Derivatives: Compounds with similar imidazole rings but different substituents
Uniqueness
5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole is unique due to its specific structure, which includes a 2,3-dimethylphenyl group and an ethenyl linkage. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Eigenschaften
IUPAC Name |
5-[1-(2,3-dimethylphenyl)ethenyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOFSWIMUJKAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=C)C2=CN=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445693 | |
| Record name | 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021949-47-2 | |
| Record name | 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole a promising functional monomer for creating Diazepam-specific MIPs?
A1: The selection of an appropriate functional monomer is crucial for the performance of MIPs. Research suggests that this compound exhibits a strong binding affinity for Diazepam, surpassing other tested monomers including acidic (p-vinylbenzoic acid) and neutral (ethylstyrene) options. [] Specifically, computational analysis revealed a binding affinity of -3.8 kcal/mol between this compound and Diazepam. [] This strong interaction is likely attributed to the complementary chemical structures and functionalities of the monomer and the Diazepam template. This makes this compound a promising candidate for developing highly selective and sensitive MIPs for Diazepam extraction and analysis.
Q2: What is the significance of binding affinity in the context of MIP development?
A2: Binding affinity is a measure of the strength of interaction between two molecules. In the case of MIPs, a higher binding affinity between the functional monomer and the template molecule (Diazepam in this instance) generally translates to a more selective and sensitive MIP. [] A strong binding affinity ensures efficient template recognition and capture during the imprinting process, leading to the creation of specific binding cavities within the polymer matrix. These cavities are then able to selectively rebind the target molecule (Diazepam) from complex matrices during analytical applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








